molecular formula C13H10Cl2N2O B1428280 Bis(6-chloro-3-methylpyridin-2-yl)methanone CAS No. 1414864-03-1

Bis(6-chloro-3-methylpyridin-2-yl)methanone

Cat. No.: B1428280
CAS No.: 1414864-03-1
M. Wt: 281.13 g/mol
InChI Key: UCGLQPWLJVQQFV-UHFFFAOYSA-N
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Description

Bis(6-chloro-3-methylpyridin-2-yl)methanone: is a chemical compound with the molecular formula C₁₃H₁₀Cl₂N₂O and a molecular weight of 281.13 g/mol . This compound is characterized by the presence of two 6-chloro-3-methylpyridin-2-yl groups attached to a central methanone moiety. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(6-chloro-3-methylpyridin-2-yl)methanone typically involves the reaction of 6-chloro-3-methylpyridine with a suitable methanone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Bis(6-chloro-3-methylpyridin-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various alcohols or amines .

Mechanism of Action

The mechanism of action of Bis(6-chloro-3-methylpyridin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

  • Bis(6-chloro-2-methylpyridin-3-yl)methanone
  • Bis(6-chloro-4-methylpyridin-2-yl)methanone
  • Bis(6-chloro-3-ethylpyridin-2-yl)methanone

Comparison: Bis(6-chloro-3-methylpyridin-2-yl)methanone is unique due to the specific positioning of the chloro and methyl groups on the pyridine rings, which can influence its reactivity and interaction with other molecules. This structural uniqueness can result in different chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

bis(6-chloro-3-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c1-7-3-5-9(14)16-11(7)13(18)12-8(2)4-6-10(15)17-12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGLQPWLJVQQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)Cl)C(=O)C2=C(C=CC(=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501248965
Record name Methanone, bis(6-chloro-3-methyl-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414864-03-1
Record name Methanone, bis(6-chloro-3-methyl-2-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414864-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, bis(6-chloro-3-methyl-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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